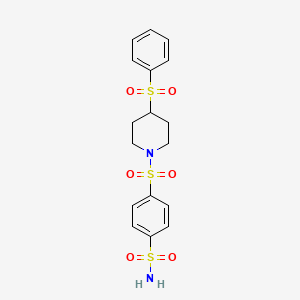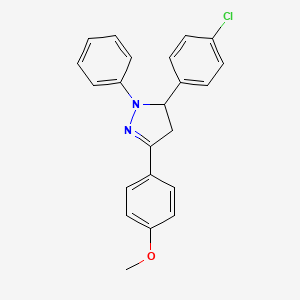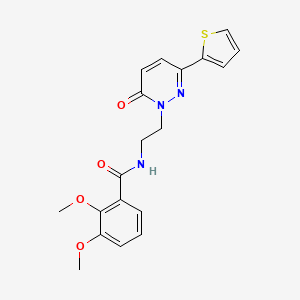
4-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . The molecular formula is C17H20N2O6S3, with an average mass of 444.546 Da .
Synthesis Analysis
The synthesis of similar compounds has been carried out by the coupling of benzenesulfonyl chloride with 1-amino piperidine under dynamic pH control in aqueous media . The parent compound is then treated with different electrophiles in the presence of sodium hydride (NaH) and N,N-dimethyl formamide .Molecular Structure Analysis
The molecular structure of this compound includes a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . The chemical formula is C17H20N2O6S3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the coupling of benzenesulfonyl chloride with 1-amino piperidine, followed by treatment with different electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C17H20N2O6S3, and an average mass of 444.546 Da .Aplicaciones Científicas De Investigación
Inhibition of Membrane-bound Phospholipase A2
Compounds similar to 4-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)benzenesulfonamide have been synthesized and evaluated as potent inhibitors of membrane-bound phospholipase A2. This enzyme is crucial in the liberation of arachidonic acid, a precursor in the inflammatory response pathway. The inhibition of this pathway has potential therapeutic implications in reducing myocardial infarction size and addressing inflammatory conditions (Oinuma et al., 1991).
Cholinesterase Inhibition
Derivatives of this compound have shown promising activity against cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a potential therapeutic approach for diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Khalid, 2012).
Antibacterial Activity
Sulfonamide derivatives, including those related to this compound, have been synthesized and shown to exhibit moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria. This highlights their potential application in the development of new antibacterial agents (Khalid et al., 2016).
Carbonic Anhydrase Inhibition
Research has demonstrated the effectiveness of sulfonamide derivatives in inhibiting human carbonic anhydrase isozymes, which are involved in various physiological processes including respiration, acid-base balance, and CO2 transport. Inhibitors of these enzymes have therapeutic potential in treating conditions such as glaucoma, epilepsy, and certain types of cancer (Alafeefy et al., 2015).
Anticonvulsant Activity
Certain benzenesulfonamide derivatives have been tested for their anticonvulsant activity, showing effective seizure protection in animal models. This suggests their potential utility in the development of new treatments for epilepsy (Mishra et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of the compound “4-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)benzenesulfonamide” is Stromelysin-1 . Stromelysin-1 is a human protein that plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Propiedades
IUPAC Name |
4-[4-(benzenesulfonyl)piperidin-1-yl]sulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S3/c18-27(22,23)16-6-8-17(9-7-16)28(24,25)19-12-10-15(11-13-19)26(20,21)14-4-2-1-3-5-14/h1-9,15H,10-13H2,(H2,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVYNRSSRFDMNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2945128.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2945129.png)
![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2945133.png)


![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2945138.png)
![Ethyl 5-(2,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2945140.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2945141.png)

![2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2945145.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2945147.png)


